LOMOFUNGIN
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Overview
Description
Lomofungin is a natural product compound first isolated from the soil-dwelling Gram-positive bacteria Streptomyces lomodensis . It has a broad antibacterial and antifungal spectrum, being active against gram-positive and gram-negative bacteria, yeasts, and other fungi . This compound prevents RNA synthesis by directly interacting with the bacterial DNA-dependent ribonucleic acid polymerase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lomofungin can be synthesized through the biosynthesis gene cluster identified in Streptomyces lomondensis S015 . The core phenazine biosynthesis gene cluster lphzGFEDCB is responsible for its production . The compound undergoes spontaneous dimerization in dimethyl sulfoxide, producing dithis compound .
Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions and overexpressing regulatory genes in Streptomyces lomondensis . Metal salts, such as ferric chloride, can be used to increase this compound production .
Chemical Reactions Analysis
Types of Reactions: Lomofungin undergoes dimerization in dimethyl sulfoxide, producing dithis compound . It also undergoes hydroxylation at its C-7 position by a flavin-dependent monooxygenase .
Common Reagents and Conditions:
Dimethyl sulfoxide: Used for dimerization.
Flavin-dependent monooxygenase: Used for hydroxylation.
Major Products:
Dithis compound: Formed through dimerization.
1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine: Formed through hydroxylation.
Scientific Research Applications
Lomofungin has several scientific research applications:
Antimicrobial Agent: Effective against a broad spectrum of bacteria and fungi.
Inhibitor of RNA Synthesis: Prevents RNA synthesis by interacting with bacterial DNA-dependent ribonucleic acid polymerase.
Potential Therapeutic for Myotonic Dystrophy Type 1: Inhibits MBNL1-CUG RNA binding, restoring splicing regulation and correcting phenotypes in disease models.
Inhibitor of Botulinum Neurotoxin Light Chain Protease: Identified as a potential therapeutic.
Inhibitor of HIV-1 Replication: Inhibits replication in peripheral blood mononuclear cells.
Mechanism of Action
Lomofungin inhibits the synthesis of ribonucleic acid and deoxyribonucleic acid at low concentrations . The primary site of action is the synthesis of ribonucleic acid . It changes the permeation of the cell membrane, reducing the leakage of ninhydrin-positive substances and decreasing the uptake of labeled glucose, amino acids, uracil, and thymidine .
Comparison with Similar Compounds
Dilomofungin: A dimerized form of this compound with 17-fold greater inhibition of MBNL1-CUG RNA binding.
Phenazine-1-carboxyl acid: A simple phenazine compound produced by Pseudomonas species.
1-hydroxyphenazine: Another phenazine compound with antimicrobial properties.
Uniqueness: this compound’s ability to inhibit RNA synthesis and its broad-spectrum antimicrobial activity make it unique among phenazine compounds . Its potential therapeutic applications for myotonic dystrophy type 1 and HIV-1 replication further highlight its distinctiveness .
Properties
Molecular Formula |
C15H10N2O6 |
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Molecular Weight |
314.25 g/mol |
IUPAC Name |
methyl 7-hydroxy-6-(hydroxymethylidene)-4,9-dioxo-10H-phenazine-1-carboxylate |
InChI |
InChI=1S/C15H10N2O6/c1-23-15(22)6-2-3-8(19)13-11(6)16-14-10(21)4-9(20)7(5-18)12(14)17-13/h2-5,16,18,20H,1H3 |
InChI Key |
YDXARWIJAYOANV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 |
Canonical SMILES |
COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 |
Synonyms |
1-carbomethoxy-5-formyl-4,6,8-trihydroxyphenazine lomofungin lomondomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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